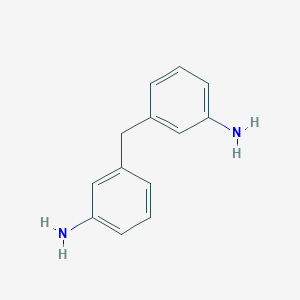

3,3'-Diaminodiphenylmethane

Übersicht

Beschreibung

3,3’-Diaminodiphenylmethane (also known as 3,3’-Methylenedianiline or 3,3’-MDA) is a chemical compound with the molecular formula C13H14N2 . It has a molecular weight of 198.2637 . It is used as a catalyst for creating 3D printed objects comprised of layers of cured polymers that are hit by two distinct light sources .

Synthesis Analysis

The synthesis of 3,3’-Diaminodiphenylmethane has been studied over zeolites HY, Hβ, and HZSM-5 in the heterogeneous synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde . The zeolite HY demonstrated better performance than others .

Molecular Structure Analysis

The molecular structure of 3,3’-Diaminodiphenylmethane can be represented as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .

Physical And Chemical Properties Analysis

3,3’-Diaminodiphenylmethane is a solid at 20 degrees Celsius . It has a molecular weight of 198.2637 .

Wissenschaftliche Forschungsanwendungen

Flame Retardancy in Epoxy Resins

DDM has been utilized to modify ammonium polyphosphate, creating a flame retardant named DDP. When introduced into epoxy resins, DDP significantly enhances flame-retardant and smoke suppression efficiencies . This application is crucial for improving safety standards in various industries, including electronics and construction.

Synthesis of Benzoxazine Monomers

Research has shown that DDM can be used to synthesize benzoxazine monomers. These monomers are then thermally cured to create polymers with excellent fire-resistant properties . This application is particularly relevant in the aerospace and defense sectors where material performance under extreme conditions is vital.

Medical Applications

DDM is known to be used in the synthesis of raw materials for polyimide production, which has applications in the medical field. However, due to its potential hazards, its direct use in medicine is limited . It’s important to handle DDM with care, as it can cause skin and eye irritation.

Polymer Industry

In the polymer industry, DDM serves as an intermediate for the synthesis of various high-performance polymers. These polymers are used in the production of resins, rubber, plastics, and films, which are integral to numerous commercial products .

Aerospace Materials

DDM-based compounds contribute to the advancement of aerospace materials. They are used to enhance the thermal conductivity of composite matrices, which is critical in controlling the distribution of nanofillers within the polymer matrix . This affects the interaction between the components and ultimately the performance of aerospace composites.

Electronic Components

The role of DDM in electronic components is not directly documented. However, its derivatives and related compounds are likely to be used in the production of materials that require specific conductive or insulative properties due to their polymer-forming abilities .

Adhesives

While specific applications of DDM in adhesives are not extensively documented, its role as a hardener in epoxy resins suggests that it could contribute to the development of strong, durable adhesives used in various industrial applications .

Agricultural Chemicals

DDM has been identified as an intermediate in the manufacture of agricultural chemicals. It is used in the synthesis of compounds that may serve as active ingredients in pesticides or other agrochemical products .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used extensively in the preparation of various polymer products .

Mode of Action

The mode of action of 3,3’-Diaminodiphenylmethane involves its interaction with other compounds during the synthesis process. For instance, in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA), 3,3’-Diaminodiphenylmethane interacts with o-chloroaniline and formaldehyde . The exact interaction mechanism is complex and involves several steps .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various polymers .

Pharmacokinetics

Given its use in polymer synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the synthesis process .

Result of Action

The result of 3,3’-Diaminodiphenylmethane’s action is the formation of various polymer products. For instance, it plays a vital role in preparing high-quality polyurethane and epoxy resin .

Eigenschaften

IUPAC Name |

3-[(3-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOFBUUFHALZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173110 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diaminodiphenylmethane | |

CAS RN |

19471-12-6 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

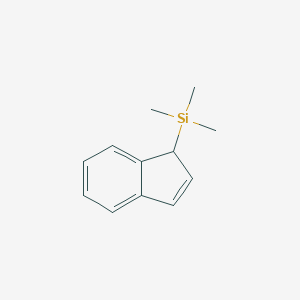

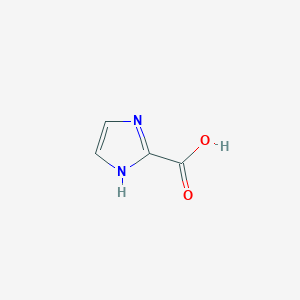

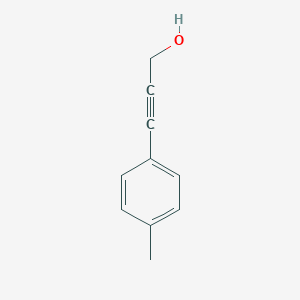

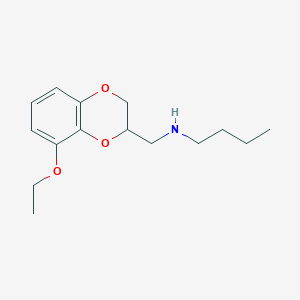

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 3,3'-Diaminodiphenylmethane in the context of the provided research?

A1: The provided research highlights 3,3'-Diaminodiphenylmethane as a crucial component in synthesizing polyamide acid and polyimide. [] This compound serves as an aromatic diamine, reacting with tetracarboxylic dianhydrides to form these polymers. These polymers find applications as adhesives or bonding agents. [] Additionally, 3,3'-Diaminodiphenylmethane is identified as a significant degradation product of rigid polyurethane (PU) and polyisocyanurate (PIR) foams, particularly those derived from renewable materials like tall oil fatty acid-based polyols. []

Q2: How does the structure of 3,3'-Diaminodiphenylmethane influence its interaction with poly(ε-caprolactone) (PCL)?

A2: Research indicates that 3,3'-Diaminodiphenylmethane forms strong intermolecular hydrogen bonds with poly(ε-caprolactone) (PCL). [] This interaction arises from the presence of two amino groups in 3,3'-Diaminodiphenylmethane, which can form hydrogen bonds with the carbonyl groups present in PCL. This interaction significantly impacts the thermal and mechanical properties of PCL blends. For instance, increasing the concentration of 3,3'-Diaminodiphenylmethane leads to a higher glass transition temperature but a lower melting point and reduced elongation-at-break in the blend. []

Q3: What are the safety concerns associated with 3,3'-Diaminodiphenylmethane, especially in the context of its presence in the pyrolysis products of specific foams?

A3: Analysis of pyrolysis products from rigid PU and PIR foams identified 3,3'-Diaminodiphenylmethane as a major component. [] This compound, alongside other degradation products like 4,4′-methylenedianiline, exhibits health hazards, including skin and eye irritation, respiratory irritation, and acute toxicity. [] Notably, 4,4′-methylenedianiline, the most abundant pyrolysis product, is classified as a suspected carcinogen and mutagen. [] These findings underscore the importance of understanding the potential health risks associated with the thermal degradation of these foams and emphasize the need for appropriate safety measures during handling and disposal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)